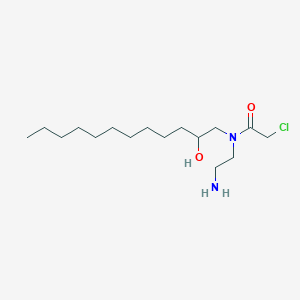
N-(2-Aminoethyl)-2-chloro-N-(2-hydroxydodecyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-2-chloro-N-(2-hydroxydodecyl)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of an aminoethyl group, a chloro group, and a hydroxydodecyl chain attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2-chloro-N-(2-hydroxydodecyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-aminoethanol and a long-chain fatty alcohol, such as dodecanol. The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced equipment and techniques to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps, such as distillation or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-2-chloro-N-(2-hydroxydodecyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, while reduction reactions can modify the amino group.
Condensation Reactions: The compound can participate in condensation reactions with other amines or carboxylic acids to form amides or imides.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases or acids, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetamides, while oxidation reactions can produce ketones or aldehydes.
Scientific Research Applications
N-(2-Aminoethyl)-2-chloro-N-(2-hydroxydodecyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antimicrobial or anticancer properties.
Industry: It is utilized in the formulation of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-2-chloro-N-(2-hydroxydodecyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-2,2-dichloro-N-(2-hydroxydodecyl)acetamide
- N-(2-Aminoethyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide
Comparison
Compared to its similar compounds, N-(2-Aminoethyl)-2-chloro-N-(2-hydroxydodecyl)acetamide is unique due to the presence of a single chloro group, which may influence its reactivity and interactions. The dichloro and trichloro analogs may exhibit different chemical behaviors and biological activities due to the additional chloro groups.
Properties
CAS No. |
62881-09-8 |
|---|---|
Molecular Formula |
C16H33ClN2O2 |
Molecular Weight |
320.9 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-chloro-N-(2-hydroxydodecyl)acetamide |
InChI |
InChI=1S/C16H33ClN2O2/c1-2-3-4-5-6-7-8-9-10-15(20)14-19(12-11-18)16(21)13-17/h15,20H,2-14,18H2,1H3 |
InChI Key |
HJZSXSJMWWIMMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CN(CCN)C(=O)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















